molecular formula C17H14ClN3O2 B6498274 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide CAS No. 946316-45-6

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide

Cat. No.: B6498274
CAS No.: 946316-45-6
M. Wt: 327.8 g/mol
InChI Key: IGACNZJPXSRRFV-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide is a heterocyclic compound that features an oxazole ring fused with a chlorophenyl group and a pyridinylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and pyridinylmethyl acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzoyl chloride and hydroxylamine hydrochloride can yield the intermediate 4-chlorophenyl oxime, which can then be cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazole N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the biological activity of oxazole derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl and pyridinylmethyl acetamide groups can enhance binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

  • 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide
  • 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide

Uniqueness

What sets 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide apart is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-3-1-13(2-4-14)16-9-15(21-23-16)10-17(22)20-11-12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGACNZJPXSRRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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